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Introduction and Chemical Identity

Indole-3-glycerol phosphate (IGP) is a pivotal metabolic intermediate in the biosynthesis of tryptophan and
related indole-derived compounds across all domains of life. This phosphorylated indole derivative serves as
a crucial branchpoint metabolite in both primary and secondary metabolic pathways, connecting essential
amino acid production with the synthesis of biologically active molecules including auxins, defense

compounds, and valuable industrial chemicals [1] [2].

Table 1: Fundamental Chemical Properties of Indole-3-Glycerol Phosphate

Property Specification

Chemical Formula C11H14NOsP

Average Molecular Weight 287.2057 g/mol

Monoisotopic Mass 287.055874 g/mol

IUPAC Name [(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propoxy]phosphonic acid
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Property Specification

Chemical Classification 3-alkylindoles; Monoalkyl phosphates

SMILES Notation [HIC@@(COP(0)(0)=0)C@@(0)C1=CNC2=C1C=CC=C2
XLogP3-AA -0.2

Hydrogen Bond Donor Count 5

Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 5

Topological Polar Surface Area 123 Az

IGP exhibits moderate water solubility (predicted 3.87 mg/mL) and contains two stereocenters in its
glycerol phosphate moiety, adopting the (2R,3S) configuration [3] [4]. As a 3-alkylindole derivative, IGP
features an indole ring system substituted at the 3-position with a glycerol phosphate chain, which confers
both hydrophobic and hydrophilic properties to the molecule, facilitating its interaction with enzyme active

sites and biological membranes.

Biological Roles and Metabolic Pathways

IGP occupies a central position in multiple essential biological pathways, serving distinct functions in

microorganisms versus plants.

Tryptophan Biosynthesis in Microorganisms

In bacterial and archaeal systems, IGP is the immediate precursor to indole in the tryptophan biosynthetic
pathway. The conversion represents the fourth step in this essential pathway and is catalyzed by the enzyme

indole-3-glycerol phosphate synthase (IGPS, EC 4.1.1.48) [5] [6].

Table 2: Enzymes Catalyzing IGP Conversion in Different Biological Systems
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. Reaction . -
Enzyme Organism Type Biological Role
Catalyzed

IGP Synthase (IGPS) Bacteria, Archaea, CdRP - IGP Tryptophan

Plants biosynthesis
Tryptophan Synthase a-subunit  Bacteria IGP - Indole + Tryptophan
(TSA) G3P biosynthesis
Indole-3-glycerol Phosphate Plants IGP - Indole + Secondary
Lyase (IGL) G3P metabolism

The metabolic pathway illustrates IGP's central role in tryptophan biosynthesis and its connection to

secondary metabolism:
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Figure 1: IGP's Central Role in Metabolic Pathways. IGP serves as a key branchpoint in both primary

tryptophan biosynthesis and secondary metabolic pathways across biological systems.

Plant-Specific Metabolic Branchpoints

In plants, IGP serves as a critical branchpoint between primary and secondary metabolism. Research in
Arabidopsis thaliana has demonstrated that IGP functions as the divergence point between tryptophan
biosynthesis and the tryptophan-independent pathway of indole-3-acetic acid (IAA) biosynthesis [1].
This connection between IGP and auxin biosynthesis represents a fundamental regulatory node in plant

growth and development.
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Experimental evidence from antisense IGS transgenic plants reveals that reduced IGP levels lead to
decreased IAA content and auxin-deficient phenotypes, including small rosettes and reduced fertility,
confirming IGP's essential role in auxin homeostasis [1]. Additionally, IGP serves as a precursor for indole
glucosinolates and defense compounds like camalexin through the intermediate indole-3-acetaldoxime

(TAOx), creating a complex metabolic network that integrates primary and secondary metabolism in plants

[7].

Structural Characteristics and Enzyme Mechanisms

IGPS Enzyme Architecture and Catalytic Mechanism

Indole-3-glycerol phosphate synthase (IGPS), the enzyme that produces IGP, exhibits a conserved (Bo)8-
barrel fold (TIM barrel) with an additional N-terminal helical extension that forms a lid over the active site
[5] [6]. This structural motif places IGPS among the model systems for understanding (fa)8-barrel evolution

and engineering.

The catalytic mechanism of IGPS has been extensively studied through structural and kinetic analyses:

Dehydration .
Glu159 (base :
X Intermediate2 } L
Condensation Decarboxylation | (Decarboxylation)

Lys110 (acid Intermediate 11
(Condensation)

Weak activity on
decarboxylated substrate

Decarboxylation not
absolutely essential

Click to download full resolution via product page

Figure 2: IGPS Catalytic Mechanism and Recent Insights. The traditional three-step mechanism with

essential residues, alongside recent discoveries challenging the absolute requirement for decarboxylation.
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Recent structural studies of Pseudomonas aeruginosa IGPS in complex with reduced CdRP (rCdRP, a non-

reactive substrate analog) have revealed novel insights into the conformational changes during catalysis [5]

[6]. The crystal structure (PDB: 1LBF) shows that CdRP binds in an extended, unproductive conformation

where the carbon atoms destined for bond formation are too distant (4.5 A), indicating that significant

conformational rearrangements must occur during the reaction, facilitated by flexible fa-loops [8].

Key Active Site Residues and Their Roles

Table 3: Essential Catalytic Residues in IGPS and Their Functions

Residue
(SsIGPS Conservation
numbering)

Functional Role

Experimental Evidence

Lys53 Conserved
Lys110 Conserved
Glul59 Conserved
Asn180 Conserved
Phe201 Not

(PalGPS) conserved

Guides substrate conformational
transitions; forms salt bridge with
anthranilate carboxylate

General acid catalyst for both
condensation and dehydration steps

General base in dehydration step

Substrate binding and positioning

Important for high turnover rate in P.
aeruginosa

Mutation eliminates
activity [8]

pH-rate profiling;

structural analysis [5] [8]

Mutagenesis and kinetic
analysis [8]

Structural studies [5]
Mutagenesis

demonstrates role in
kinetic efficiency [5]

The N-terminal helix a0, which forms a lid over the active site, has been demonstrated to be critical for

substrate binding affinity. Proteolytic removal of this region in Sulfolobus solfataricus and Thermotoga

maritima IGPS results in dramatic increases in Km values, highlighting its importance in creating a properly

structured active site [5].
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Research Applications and Experimental Approaches

IGPS as a Potential Antimicrobial Target

The essential role of IGPS in tryptophan biosynthesis makes it an attractive target for antimicrobial
development, particularly against pathogens like Mycobacterium tuberculosis [9]. The (Ba)8-barrel fold of
IGPS is found in only approximately 10% of known enzymes, representing a distinctive structural feature

that could be exploited for selective inhibitor design [9].

Current research strategies focus on:

e Expression and purification of recombinant IGPS using nickel resin affinity chromatography
¢ Site-directed mutagenesis of active site residues to elucidate catalytic mechanism
¢ Determination of kinetic parameters (kcat, Km) for wild-type and mutant enzymes
¢ Structure-based inhibitor design targeting the unique (-barrel active site channel

These approaches aim to develop specialized inhibitors that could disrupt tryptophan biosynthesis and

thereby inhibit bacterial growth, potentially addressing antibiotic-resistant strains [9].

Biotechnological Applications and Fermentative Production

IGP and its derivative indole have significant industrial applications in the fragrance and flavor industry,
where indole contributes characteristic floral and animalic notes to perfumes and food products [2]. Recent
advances in metabolic engineering have enabled the development of fermentative indole production

processes using engineered Corynebacterium glutamicum strains.

Key experimental methodologies include:

e Bioprospecting of bacterial TSAs and plant IGLs with high IGP lyase activity

e Construction of IGP-accumulating strains through genetic engineering (e.g., AtrpBA mutants)
¢ Implementation of two-phase fermentation with organic overlays for indole capture

¢ Metabolic flux optimization through overexpression of rate-limiting enzymes

These approaches have achieved indole titers of approximately 0.7 g/L. in fermentation systems,

demonstrating the potential for industrial-scale production of indole derivatives from renewable resources
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[2].

Experimental Protocols for IGPS Characterization

Enzyme Kinetic Analysis Protocol:

¢ Enzyme Purification: Recombinant IGPS expression in E. coli followed by affinity chromatography
(Ni-NTA resin) and size-exclusion chromatography

¢ Discontinuous Assay Setup: Reaction mixtures containing appropriate buffers (typically phosphate
or Tris buffer, pH 7-8), substrate (CdRP or analogs), and enzyme

¢ Reaction Quenching: Acidic quenching (e.g., with TCA or formic acid) at timed intervals

¢ Product Detection: HPLC or LC-MS analysis for IGP separation and quantification

¢ Kinetic Parameter Calculation: Nonlinear regression analysis of initial velocity data against
substrate concentration to determine kcat and Km values

Structural Biology Approaches:

¢ Crystallization Screening: Sparse matrix screening for IGPS-ligand complex crystallization

e X-ray Data Collection: High-resolution diffraction data collection at synchrotron sources

e Structure Determination: Molecular replacement using existing IGPS structures as search models

¢ Ligand Fitting and Refinement: Iterative model building and refinement to characterize enzyme-
substrate interactions

Current Research Frontiers and Developments

Recent research has challenged long-standing assumptions about IGPS catalysis. A 2020 study demonstrated
that decarboxylation is not absolutely essential for IGPS activity, as the enzyme from Pseudomonas
aeruginosa exhibits weak promiscuous activity on the decarboxylated substrate 1-(phenylamino)-1-
deoxyribulose-5-phosphate (PAdRP), with an approximately 1000-fold lower rate of IGP formation
compared to the native substrate [5] [6]. This finding revises the traditional understanding of IGPS as a strict

carboxy-lyase and reveals unexpected catalytic flexibility.

Additional research frontiers include:

e Exploration of IGPS evolvability for design of novel enzymes
¢ Investigation of allosteric regulation mechanisms in multi-enzyme complexes
¢ Development of IGPS inhibitors with therapeutic potential against microbial pathogens
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¢ Engineering of IGPS substrate specificity for biotechnological applications

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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